

Application Notes and Protocols for Xenograft Models in Studying Daraxonrasib Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

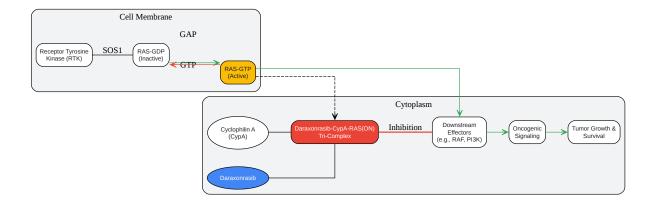
Daraxonrasib (RMC-6236) is an investigational, orally bioavailable, multi-selective inhibitor of RAS(ON) proteins. It acts as a molecular glue, forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS. This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades.[1][2] **Daraxonrasib** has demonstrated broad activity against various KRAS mutations, including G12C, G12D, and G12V, in preclinical models.[1]

Xenograft models are crucial tools for evaluating the in vivo efficacy and pharmacodynamics of novel anti-cancer agents like **Daraxonrasib**. This document provides detailed application notes and protocols for utilizing human cancer cell line-derived xenograft (CDX) models to assess the therapeutic potential of **Daraxonrasib**, with a focus on pancreatic and non-small cell lung cancer models harboring the KRAS G12C mutation.

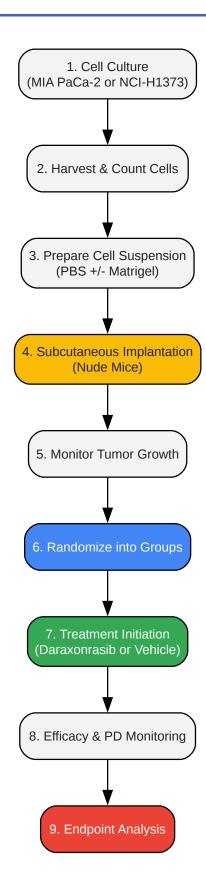
Mechanism of Action: Daraxonrasib

Daraxonrasib's unique mechanism of action sets it apart from inhibitors that target the inactive, GDP-bound state of RAS. By engaging the active RAS(ON) conformation, **Daraxonrasib** can potentially overcome resistance mechanisms associated with other KRAS inhibitors.[1]









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References

- 1. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate Daraxonrasib (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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